molecular formula C17H22N4O2 B6640492 N-(1-benzylpyrazol-4-yl)-4-(hydroxymethyl)piperidine-1-carboxamide

N-(1-benzylpyrazol-4-yl)-4-(hydroxymethyl)piperidine-1-carboxamide

Cat. No. B6640492
M. Wt: 314.4 g/mol
InChI Key: JGLSRDJLHGPPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylpyrazol-4-yl)-4-(hydroxymethyl)piperidine-1-carboxamide, also known as BPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of N-(1-benzylpyrazol-4-yl)-4-(hydroxymethyl)piperidine-1-carboxamide is not fully understood, but it is believed to exert its effects by modulating the activity of various signaling pathways in the body. N-(1-benzylpyrazol-4-yl)-4-(hydroxymethyl)piperidine-1-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and activate the expression of anti-inflammatory cytokines. It also has been shown to enhance the activity of antioxidant enzymes and reduce oxidative stress.
Biochemical and Physiological Effects:
N-(1-benzylpyrazol-4-yl)-4-(hydroxymethyl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, decrease pain, and improve cognitive function. N-(1-benzylpyrazol-4-yl)-4-(hydroxymethyl)piperidine-1-carboxamide has also been shown to increase the levels of various neurotransmitters in the brain, including dopamine and serotonin.

Advantages and Limitations for Lab Experiments

N-(1-benzylpyrazol-4-yl)-4-(hydroxymethyl)piperidine-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. However, N-(1-benzylpyrazol-4-yl)-4-(hydroxymethyl)piperidine-1-carboxamide has some limitations as well. It is not very water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, N-(1-benzylpyrazol-4-yl)-4-(hydroxymethyl)piperidine-1-carboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the study of N-(1-benzylpyrazol-4-yl)-4-(hydroxymethyl)piperidine-1-carboxamide. One area of research is the development of more effective synthesis methods for N-(1-benzylpyrazol-4-yl)-4-(hydroxymethyl)piperidine-1-carboxamide. Another area of research is the investigation of the potential therapeutic applications of N-(1-benzylpyrazol-4-yl)-4-(hydroxymethyl)piperidine-1-carboxamide in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-benzylpyrazol-4-yl)-4-(hydroxymethyl)piperidine-1-carboxamide and its effects on various signaling pathways in the body. Finally, more research is needed to determine the safety and efficacy of N-(1-benzylpyrazol-4-yl)-4-(hydroxymethyl)piperidine-1-carboxamide in humans.

Synthesis Methods

The synthesis of N-(1-benzylpyrazol-4-yl)-4-(hydroxymethyl)piperidine-1-carboxamide involves the reaction of 1-benzylpyrazole-4-carboxylic acid with formaldehyde and piperidine in the presence of a catalyst. The resulting product is then purified using various chromatographic techniques. The yield of N-(1-benzylpyrazol-4-yl)-4-(hydroxymethyl)piperidine-1-carboxamide can be improved by optimizing the reaction conditions and using high-quality starting materials.

Scientific Research Applications

N-(1-benzylpyrazol-4-yl)-4-(hydroxymethyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit promising anti-inflammatory, analgesic, and neuroprotective properties. N-(1-benzylpyrazol-4-yl)-4-(hydroxymethyl)piperidine-1-carboxamide has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-(1-benzylpyrazol-4-yl)-4-(hydroxymethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c22-13-15-6-8-20(9-7-15)17(23)19-16-10-18-21(12-16)11-14-4-2-1-3-5-14/h1-5,10,12,15,22H,6-9,11,13H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLSRDJLHGPPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)NC2=CN(N=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpyrazol-4-yl)-4-(hydroxymethyl)piperidine-1-carboxamide

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